4-Bromo-2,2-dimethylpent-4-enoic acid
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Overview
Description
4-Bromo-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H11BrO2 It is characterized by the presence of a bromine atom attached to a pentenoic acid backbone, which includes two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-dimethylpent-4-enoic acid typically involves the bromination of 2,2-dimethylpent-4-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the double bond or the carboxylic acid group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of 4-iodo-2,2-dimethylpent-4-enoic acid or other halogenated derivatives.
Oxidation: Formation of 2,2-dimethylpent-4-enoic acid or other oxidized products.
Reduction: Formation of 2,2-dimethylpentanoic acid or other reduced derivatives.
Scientific Research Applications
4-Bromo-2,2-dimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its bromine atom serves as a useful probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on biological systems and its potential as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpent-4-enoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-2,2-dimethylpent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
4-Iodo-2,2-dimethylpent-4-enoic acid:
Uniqueness
4-Bromo-2,2-dimethylpent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s characteristics are advantageous, such as in the synthesis of brominated organic molecules and in biochemical studies involving bromine-labeled compounds.
Properties
IUPAC Name |
4-bromo-2,2-dimethylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPMSLCJMXNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=C)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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